Methoxybenzyl chloride
Description
Academic Context and Significance in Advanced Synthesis
The p-methoxybenzyl (PMB) group, installed using 4-methoxybenzyl chloride, has become a "workhorse" protecting group in advanced synthesis. nih.gov Its significance stems from a combination of reliable introduction methods, stability under a range of conditions, and versatile, often mild, deprotection protocols. nih.govcommonorganicchemistry.com The PMB group is particularly noted for its stability under basic conditions, making it suitable for syntheses that require such environments. fiveable.me
One of the key features that distinguishes the PMB group from other benzyl-type protecting groups is its susceptibility to oxidative cleavage. total-synthesis.com While it can be removed under acidic conditions, the ability to deprotect it using oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides an orthogonal deprotection strategy. total-synthesis.com This means the PMB group can be selectively removed while other acid-sensitive or base-sensitive protecting groups (e.g., t-butyldimethylsilyl (TBDMS), Benzyl (B1604629) (Bn), t-butyloxycarbonyl (Boc)) remain intact, a crucial advantage in the assembly of highly functionalized molecules. total-synthesis.com
| Property | Value |
|---|---|
| Chemical Formula | C₈H₉ClO sigmaaldrich.com |
| Molar Mass | 156.61 g/mol biosynth.com |
| Appearance | Clear colorless to yellow liquid |
| Boiling Point | 117-118 °C at 14 mmHg sigmaaldrich.com |
| Melting Point | -1 °C sigmaaldrich.com |
| Density | 1.155 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.548 sigmaaldrich.com |
| Protecting Group | Abbreviation | Typical Reagent | Stability | Common Deprotection Conditions |
|---|---|---|---|---|
| p-Methoxybenzyl | PMB | 4-Methoxybenzyl chloride commonorganicchemistry.com | Stable to base, mild acid, hydrogenation (can be slow). fiveable.me | Oxidative (DDQ, CAN); Strongly acidic (TFA). total-synthesis.comcommonorganicchemistry.com |
| Benzyl | Bn | Benzyl bromide | Stable to acid and base. | Hydrogenolysis (H₂, Pd/C). |
| t-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Stable to base. Labile to acid and fluoride. | Fluoride ion (TBAF); Acidic conditions (e.g., AcOH). |
| Triphenylmethyl | Trt | Trityl chloride | Stable to base. Very labile to acid. | Mildly acidic conditions (e.g., dilute HCl, TFA). nih.gov |
Evolution of Synthetic Utility in Complex Molecular Architectures
The application of 4-methoxybenzyl chloride in synthesis has evolved considerably since its initial uses. Early reports highlighted its utility in peptide chemistry, where it was used to protect the carboxylic acid group of N-protected amino acids, such as N-Cbz glycine, allowing for the subsequent formation of more complex peptides. nih.gov The protection was typically achieved by reacting the carboxylic acid with 4-methoxybenzyl chloride in the presence of a base like triethylamine (B128534). nih.govsigmaaldrich.com
As synthetic chemistry advanced, the utility of the PMB group, and by extension its precursor 4-methoxybenzyl chloride, expanded into the synthesis of increasingly complex molecular architectures. beilstein-journals.org Its reliability and orthogonal cleavage properties made it a valuable tool in the total synthesis of natural products. nih.gov For instance, it has been employed in the synthesis of sensitive systems containing epoxides and dienes, where the PMB ester could be cleanly removed with trifluoroacetic acid (TFA) without affecting these other functionalities. nih.gov The development of new methodologies, such as using ultrasound to promote the reaction of 4-methoxybenzyl chloride, has made the introduction of the PMB group even more efficient and rapid. acs.orgacs.org
The versatility of Methoxybenzyl chloride is demonstrated in its application across a wide range of synthetic challenges. It has been used to protect thiol groups in cysteine derivatives for the synthesis of peptide nucleic acid monomers. elsevier.es In the assembly of intricate polycyclic scaffolds, the PMB group has been used to protect nitrogen atoms within intermediates, which are later removed under specific conditions to facilitate further transformations, as seen in the synthesis of complex benzothiepinones. beilstein-journals.org Furthermore, its utility has been showcased in modern synthetic strategies, such as in the creation of key intermediates for C-glycosidic solid-phase peptide synthesis (SPPS) building blocks and in the multi-step synthesis of bis-tetrahydroisoquinoline alkaloids, a class of compounds with significant therapeutic potential. researchgate.netacs.org This evolution from a simple protecting group reagent to a key component in the construction of sophisticated molecular frameworks underscores the enduring importance of this compound in advanced organic synthesis.
| Synthetic Target/Intermediate | Protected Functional Group | Role of this compound |
|---|---|---|
| Peptide Chains | Carboxylic Acid (as PMB ester) nih.gov | Enabled the protection of amino acid carboxyl groups for peptide synthesis. nih.gov |
| β-Lactam-Sugar Conjugates | Nitrogen (Amide) beilstein-journals.org | Protection of the azetidinone nitrogen as a PMB group. beilstein-journals.org |
| Complex Benzothiepinones | Nitrogen (Amine) beilstein-journals.org | Used as a PMB protecting group on a nitrogen atom during the assembly of a polycyclic structure. beilstein-journals.org |
| Peptide Nucleic Acid (PNA) Monomers | Thiol (as PMB ether) elsevier.es | Protection of the cysteine thiol group during monomer synthesis. elsevier.es |
| C-glycosidic SPPS building blocks | Alcohol (as PMB ether) researchgate.net | Protection of a hydroxyl group in a key intermediate, later removed by DDQ. researchgate.net |
| Bis-tetrahydroisoquinoline (bis-THIQ) Alkaloids | Nitrogen (Amine) | Integral to multi-step syntheses of complex, therapeutically relevant alkaloid scaffolds. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClO |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
[chloro(methoxy)methyl]benzene |
InChI |
InChI=1S/C8H9ClO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
YVBSAPDHRXHFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Methoxybenzyl Chloride
Precision Synthesis Routes of Methoxybenzyl Chloride
The precise and efficient synthesis of this compound is paramount for its utility in further chemical production. Research has focused on developing high-yield, selective, and scalable methods for its preparation.
Highly Efficient Halogenation Protocols
A prevalent and highly efficient method for the synthesis of this compound involves the direct halogenation of the corresponding methoxybenzyl alcohol. The use of thionyl chloride (SOCl₂) is a well-established and effective protocol. For instance, the preparation of 4-methoxybenzyl chloride from p-methoxybenzyl alcohol using thionyl chloride in dry chloroform (B151607) has been reported to proceed smoothly. The reaction involves the dropwise addition of thionyl chloride to a solution of the alcohol, followed by heating under reflux for a period of two hours. This method is favored for its simplicity and high conversion rates.
Another approach to enhance the efficiency of this halogenation is the application of ultrasound. Power ultrasound has been shown to facilitate the rapid preparation of 4-methoxybenzyl chloride, particularly in two-phase systems, leading to the formation of the desired product in significantly reduced reaction times. acs.org
Beyond the use of alcohols as starting materials, the direct chlorination of methoxytoluene presents an alternative route. However, controlling the regioselectivity to favor benzylic chlorination over aromatic ring chlorination is a key challenge. A patented method describes the chlorination of methylated aromatic compounds in titanium tetrachloride, which acts as a solvent and avoids the use of hazardous solvents like carbon tetrachloride. google.com This process involves a two-step chlorination where ring chlorination is followed by side-chain chlorination under light irradiation. google.com
The following table summarizes a typical halogenation protocol for the synthesis of 4-methoxybenzyl chloride:
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| p-Methoxybenzyl alcohol | Thionyl chloride | Chloroform | 2 hours | Reflux | High |
Catalytic Approaches to Benzylic Chlorination
Catalytic methods for benzylic chlorination offer the potential for increased selectivity, milder reaction conditions, and reduced waste generation. While direct catalytic chlorination of methoxytoluene to this compound is a subject of ongoing research, some catalytic systems have been explored for similar transformations.
One patented method for the preparation of 3-methoxybenzyl chloride involves a multi-step synthesis where 3-methoxybenzaldehyde (B106831) is reduced to 3-methoxybenzyl alcohol using Raney's nickel as a catalyst. google.com The resulting alcohol is then chlorinated, in some variations using thionyl chloride in a process that can be considered a catalytic chlorination step. google.com
Photocatalysis has emerged as a powerful tool for selective C-H functionalization. While specific high-yield examples for the direct photocatalytic chlorination of methoxytoluene to this compound are still developing, the principles of photocatalytic activation of chlorine sources for the chlorination of arenes have been established. mdpi.com These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate a radical chain reaction leading to the selective chlorination of the benzylic position. mdpi.com
Research into the use of Lewis acid catalysts for the chlorination of toluene (B28343) derivatives has also been conducted. For instance, ionic liquids based on aluminum chloride have been shown to catalyze the chlorination of toluene, suggesting a potential avenue for the selective synthesis of this compound isomers. researchgate.net
Regioselective and Stereoselective Synthesis of Derivatives
The regioselective synthesis of this compound isomers is crucial as the position of the methoxy (B1213986) group on the aromatic ring dictates the electronic properties and reactivity of the molecule, influencing its application in subsequent synthetic steps.
Para-Substituted this compound Syntheses
The synthesis of 4-methoxybenzyl chloride, the para-substituted isomer, is well-documented. A common laboratory and industrial method involves the reaction of anisole (B1667542) with paraformaldehyde in the presence of hydrogen chloride. prepchem.com This electrophilic aromatic substitution reaction introduces the chloromethyl group predominantly at the para position due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho positions.
The reaction conditions for this synthesis are outlined in the table below:
| Starting Material | Reagents | Solvent | Temperature | Yield |
| Anisole | Paraformaldehyde, Hydrogen chloride | Benzene (B151609) | 2°C to 45°C | 65.7% |
As previously mentioned, the halogenation of 4-methoxybenzyl alcohol with thionyl chloride is also a highly effective method for the specific synthesis of the para-isomer.
Ortho- and Meta-Isomer Specific Preparations
The synthesis of ortho- and meta-methoxybenzyl chloride requires specific strategies to control the regioselectivity.
For the preparation of ortho-methoxybenzyl chloride , a common precursor is o-methoxybenzoic acid. A patented method describes the synthesis of o-methoxybenzoyl chloride by reacting o-methoxybenzoic acid with triphosgene (B27547) in dichloroethane in the presence of an initiator like DMF or pyridine (B92270). google.com While this yields the benzoyl chloride, it is a closely related and important derivative.
The synthesis of meta-methoxybenzyl chloride often involves a multi-step approach to ensure the correct placement of the functional groups. A patented process outlines the synthesis starting from 3-hydroxybenzaldehyde. google.com This involves the methylation of the hydroxyl group to give 3-methoxybenzaldehyde, followed by reduction to 3-methoxybenzyl alcohol, and subsequent chlorination with hydrochloric acid to yield 3-methoxybenzyl chloride. google.com
A general procedure for the synthesis of 3-methoxybenzyl chloride from m-methoxybenzyl alcohol involves dissolving the alcohol and triethylamine (B128534) in dichloromethane, followed by the slow addition of thionyl chloride at room temperature, leading to a quantitative yield. chemicalbook.com
Novel Methodologies for Methoxybenzyl Group Introduction
Beyond the synthesis of this compound itself, its primary utility lies in the introduction of the methoxybenzyl (PMB) group into other molecules, often as a protecting group for alcohols and other functional groups. Novel methodologies have focused on improving the efficiency, selectivity, and mildness of this process.
A significant advancement in this area is the use of 4-methoxybenzyl 2,2,2-trichloroacetimidate as a reagent for the acid-catalyzed p-methoxybenzylation of alcohols. tcichemicals.com This method proceeds under mild conditions, often in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), and is compatible with substrates containing acid- and alkali-sensitive groups. tcichemicals.com The PMB group introduced via this method can be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). tcichemicals.com
The general reaction for the protection of an alcohol using 4-methoxybenzyl 2,2,2-trichloroacetimidate is as follows:
| Substrate | Reagent | Catalyst | Product |
| Alcohol (R-OH) | 4-Methoxybenzyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid (TfOH) | p-Methoxybenzyl ether (R-O-PMB) |
Other innovative reagents for the introduction of the methoxybenzyl group include 2-(p-methoxybenzyl)pyridinium and -quinolinium triflates . acs.org These reagents offer alternative activation modes for the methoxybenzyl group, expanding the toolkit available to synthetic chemists for the protection of alcohols and other nucleophiles. acs.org Furthermore, the development of new protecting groups that are orthogonal to the p-methoxybenzyl group, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, allows for more complex and selective synthetic strategies. nih.gov
Scale-Up Considerations and Process Intensification in this compound Synthesis
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. The advanced methodologies discussed above are prime examples of process intensification. However, transitioning these techniques from the laboratory to an industrial scale presents unique challenges and considerations for each.
Ultrasound-Assisted Synthesis : Scaling up sonochemical reactions can be challenging. The uniform distribution of ultrasonic energy throughout a large reactor volume is difficult to achieve, often leading to non-uniform cavitation and inconsistent results. While laboratory results are promising, significant engineering is required to design industrial-scale reactors that can replicate the efficiency seen on the bench scale.
Microwave-Assisted Synthesis : The primary challenge in scaling microwave chemistry is the limited penetration depth of microwaves into absorbing materials. This makes heating large volumes uniformly difficult. The scale-up strategy has shifted from using larger batch reactors to employing continuous flow systems that pass through a microwave cavity. This approach ensures that the entire reaction mixture is subjected to a consistent energy field, combining the benefits of microwave acceleration with the scalability of flow processing. Several microwave systems for large-scale operation have been developed to address the needs of kilo-labs and pilot plants.
Flow Chemistry : Continuous flow processes are generally considered the most straightforward to scale up. Instead of increasing the size of the reactor vessel (sizing-up), which can negatively impact mixing and heat transfer, production is typically scaled by either running the system for a longer duration or by "numbering-up" (or "scaling-out")—running multiple reactors in parallel. This approach maintains the optimal reaction conditions established at the lab scale, ensuring consistent product quality regardless of production volume and significantly reducing the time and risk associated with process development.
Mechanistic Investigations of Methoxybenzyl Chloride Reactivity
Detailed Solvolysis Pathways and Kinetic Studies
The solvolysis of substituted benzyl (B1604629) halides, such as methoxybenzyl chloride, has been a central area of study for understanding the mechanistic borderline between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. rsc.org The methoxy (B1213986) group, being a strong electron-donating group, significantly influences the reaction pathway.
The solvolysis of 4-methoxybenzyl chloride is predominantly characterized by a unimolecular, SN1-type mechanism. cdnsciencepub.com This pathway involves a rate-determining step where the carbon-chlorine bond heterolytically cleaves to form a relatively stable carbocation intermediate, which is then rapidly attacked by a solvent molecule (the nucleophile). libretexts.orgmasterorganicchemistry.com The high stability of the 4-methoxybenzyl carbocation is due to the resonance delocalization of the positive charge, with the methoxy group's lone pair of electrons participating significantly. cureffi.org
Kinetic studies support this mechanism. For instance, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile (B52724) in water at 25°C is 2.2 s⁻¹, demonstrating a very rapid reaction consistent with the formation of a stable intermediate. nih.govnih.gov Further evidence for the SN1 pathway comes from the observation of the common-ion effect. spcmc.ac.in The rate of solvolysis of p-methoxybenzyl chloride is retarded by the addition of external chloride ions, which indicates the presence of a free carbocation intermediate that can be competitively trapped by the added chloride, reforming the starting material. cdnsciencepub.com This effect strongly supports the participation of a dissociated carbocation, a hallmark of the SN1 mechanism. cdnsciencepub.comspcmc.ac.in
Table 1: Solvolysis Rate Constant for 4-Methoxybenzyl Chloride
| Compound | Solvent | Temperature (°C) | Rate Constant (k_solv) |
|---|---|---|---|
| 4-Methoxybenzyl chloride | 20% Acetonitrile in Water | 25 | 2.2 s⁻¹ nih.govnih.gov |
While the SN1 pathway dominates the solvolysis of 4-methoxybenzyl chloride, the reaction lies in a mechanistic region where bimolecular (SN2) processes can compete, particularly with the addition of strong, competitive nucleophiles. rsc.orgcdnsciencepub.com Studies have shown that for reactions in 70% aqueous acetone (B3395972), the addition of nucleophiles like pyridine (B92270) or thiourea (B124793) leads to a concurrent operation of both SN1 and SN2 mechanisms. cdnsciencepub.com
The simplest reaction scheme that accounts for these observations involves the concurrent operation of the SN1 pathway, which generates a carbocation attacked by either water or the added nucleophile, and a direct SN2 pathway where the added nucleophile displaces the chloride ion. cdnsciencepub.com
A more refined model of the solvolysis mechanism for this compound moves beyond the simple, discrete SN1 and SN2 pathways to include the role of ion-pair intermediates. cdnsciencepub.comacs.org The Sneen ion-pair mechanism proposes that the substrate first ionizes to form an intimate ion pair, which can then proceed through several pathways: return to the covalent substrate, separate into a solvent-separated ion pair, or be attacked by a nucleophile. cdnsciencepub.comacs.org
Research indicates that p-methoxybenzyl chloride predominantly undergoes solvolysis via solvent-separated ion pairs. rsc.org The existence of these intermediates is supported by reactivity-selectivity studies and analyses using the Grunwald-Winstein equation. rsc.orgrsc.orgbgu.ac.il The observation of a positive azide (B81097) salt effect in the solvolysis of 4-methoxybenzyl chloride points to significant nucleophilic solvent participation in the reaction. rsc.orgrsc.org This means the solvent doesn't just act as a dielectric medium but actively assists in the ionization process. rsc.org The intervention of ion pairs provides a unifying explanation for reactions that exhibit characteristics of both unimolecular and bimolecular processes. acs.orgacs.org
Kinetic Isotope Effect (KIE) studies provide powerful insights into the transition state structures of reactions involving this compound. Both α-deuterium and chlorine leaving group KIEs have been employed to probe the reaction mechanism.
The observed α-deuterium KIE (kH/kD) for the solvolysis of 4-methoxybenzyl chloride and its bromide analogue ranges from 1.08 to 1.21. rsc.orgrsc.org This magnitude is considered inconsistent with a purely concerted SN2 mechanism and suggests a transition state with significant carbocation character, typical of an SN1-like process. rsc.orgrsc.org For a related substrate, (4-methoxybenzyl)dimethylsulfonium chloride, hydrolysis in D₂O yielded a secondary isotope effect (kH/kD) of 1.26 per deuterium, consistent with a limiting SN1 reaction. acs.org
Chlorine leaving group KIEs offer further detail. In the reaction of p-methoxybenzyl chloride in 70% aqueous acetone, the chlorine KIE increases significantly (from 1.00786 to 1.01049) as the concentration of sodium azide nucleophile is increased from zero to 0.25 M. acs.org This variation is consistent with the ion-pair mechanism, where the added nucleophile traps an ion-pair intermediate. acs.orgacs.org It is not consistent with a simple model of simultaneous, non-interacting SN1 and SN2 pathways. acs.org Furthermore, large chlorine KIEs (around 1.0098) observed in the SN2 reaction with thiophenoxide ion indicate that the C-Cl bond is substantially broken in the rate-determining transition state. cdnsciencepub.com
Table 2: Kinetic Isotope Effects in this compound Reactions
| Isotope Effect Type | Substrate | Conditions/Nucleophile | KIE Value (k_H/k_D or k_³⁵/k_³⁷) | Mechanistic Implication |
|---|---|---|---|---|
| α-Deuterium | 4-Methoxybenzyl chloride/bromide | Solvolysis | 1.08 - 1.21 rsc.orgrsc.org | Inconsistent with concerted SN2; SN1-like |
| Chlorine | p-Methoxybenzyl chloride | Solvolysis (0 M NaN₃) | 1.00786 acs.org | Supports ion-pair mechanism |
| Chlorine | p-Methoxybenzyl chloride | 0.25 M NaN₃ | 1.01049 acs.org | Supports ion-pair mechanism |
Electrophilic Reactivity and Nucleophilic Displacement Mechanisms
The chlorine atom in this compound serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles. libretexts.org The mechanism of this displacement is highly dependent on the nucleophile's strength and concentration, as well as the solvent conditions.
Solvent (Solvolysis): In polar protic solvents like water, ethanol, or aqueous acetone, the solvent itself acts as the nucleophile, leading to solvolysis products. As detailed previously, this reaction proceeds primarily through an SN1 or ion-pair mechanism. cdnsciencepub.com
Pyridine and Thiourea: These moderately strong, neutral nucleophiles react with p-methoxybenzyl chloride in aqueous acetone via a combination of SN1 and SN2 pathways. cdnsciencepub.com
Azide Ion (N₃⁻): The strongly nucleophilic azide ion has been shown to react with p-methoxybenzyl chloride via an ion-pair mechanism, where the azide traps a carbocationic intermediate. cdnsciencepub.comacs.org The mechanism of displacement by azide depends on the presence or absence of other salts. acs.orgnih.gov
Thiophenoxide Ion: The reaction with thiophenoxide ion, a strong nucleophile, proceeds via an SN2 mechanism, as evidenced by second-order kinetics and KIE studies. cdnsciencepub.com
The reactivity of this compound highlights its position at a mechanistic crossroads, where the pathway can be tuned from a unimolecular process dominated by the stability of the carbocation to a bimolecular process driven by a strong external nucleophile.
Electrophilic Aromatic Substitution Pathways
This compound can serve as an electrophile in Friedel-Crafts alkylation reactions, a class of electrophilic aromatic substitution (EAS). In this pathway, the carbon-chlorine bond in this compound is polarized, and in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can dissociate to form a resonance-stabilized methoxybenzyl carbocation. This carbocation is the active electrophile that reacts with an aromatic substrate. wikipedia.orgbyjus.compw.live
The general mechanism for the Friedel-Crafts alkylation involving this compound proceeds in three main steps:
Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of this compound, weakening the C-Cl bond and facilitating the formation of the methoxybenzyl carbocation. byjus.compw.live
Electrophilic Attack: The electron-rich aromatic ring of another molecule (the nucleophile) attacks the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom of the arenium ion that bears the newly attached methoxybenzyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. wikipedia.orgbyjus.com
The methoxy group (-OCH₃) on the benzyl chloride plays a significant role in these reactions. As an electron-donating group, it activates the aromatic ring of the methoxybenzyl cation, making it more stable. When this compound is used to alkylate a substituted benzene (B151609), the existing substituent on the benzene ring will direct the position of the incoming methoxybenzyl group. Activating groups (electron-donating groups) on the substrate will direct the substitution to the ortho and para positions. msu.edulibretexts.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Generation of the methoxybenzyl carbocation with a Lewis acid catalyst. | Methoxybenzyl carbocation, [AlCl₄]⁻ |
| 2 | Nucleophilic attack by the aromatic ring on the carbocation. | Arenium ion (sigma complex) |
| 3 | Deprotonation to restore aromaticity and regenerate the catalyst. | Alkylated aromatic product, HCl, AlCl₃ |
Radical-Mediated Transformations and Chemoselectivity
Benzylic Radical Generation and Reactivity
The benzylic C-H bond in methoxybenzyl derivatives is susceptible to homolytic cleavage, leading to the formation of a stabilized benzylic radical. The α-methoxybenzyl radical can be generated from precursors like benzyl methyl ether through the action of radical initiators such as t-butoxy radicals. rsc.org While direct generation from this compound via radical initiators is less commonly described for synthetic purposes, the reactivity of the resulting α-methoxybenzyl radical provides insight into potential transformations.
Once formed, the α-methoxybenzyl radical can undergo several reactions, with dimerization being a primary pathway in the absence of other reactive species. rsc.org The radical can also undergo fragmentation, leading to the formation of benzaldehyde (B42025). rsc.org In the presence of a suitable solvent like carbon tetrachloride, the radical can abstract a chlorine atom to form a chlorinated intermediate, which can then undergo further reactions such as thermolysis to yield benzaldehyde. rsc.org
The reactivity of the α-methoxybenzyl radical is influenced by the solvent environment. In non-complexing solvents, dimerization is the predominant reaction. However, in solvents that can form complexes with the radical, such as diphenyl ether, the rate of dimerization is reduced, and breakdown to benzaldehyde becomes more significant. rsc.org
| Reaction Pathway | Description | Key Products | Influencing Factors |
|---|---|---|---|
| Dimerization | Two radicals combine to form a new C-C bond. | 1,2-dimethoxy-1,2-diphenylethane | Predominant in non-complexing solvents. rsc.org |
| Fragmentation | Breakdown of the radical. | Benzaldehyde | More significant in complexing solvents. rsc.org |
| Chlorine Abstraction | Reaction with a chlorine source like CCl₄. | α-chlorobenzyl methyl ether | Leads to subsequent formation of benzaldehyde. rsc.org |
Chemoselective Radical Abstraction Processes
Chemoselectivity in radical reactions refers to the preferential reaction of a radical with one functional group or position over another. In the context of substituted benzyl compounds, a key aspect of chemoselectivity is the abstraction of a benzylic hydrogen atom over other hydrogens in the molecule. The benzylic C-H bond is weaker than aliphatic or aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.
For instance, in the chlorination of benzyl alcohols, high selectivity for the benzylic position can be achieved under neutral conditions. organic-chemistry.org This selectivity arises because the benzylic radical intermediate is significantly more stable than radicals formed at other positions. While these studies are on benzyl alcohols, the principles of radical stability and C-H bond dissociation energies are directly applicable to this compound. The methoxy group, being electron-donating, can further stabilize the benzylic radical through resonance, potentially enhancing the selectivity of hydrogen abstraction from the benzylic position.
In a molecule containing multiple types of C-H bonds, a radical reagent will preferentially abstract the hydrogen that leads to the most stable radical intermediate. The order of stability for C-H bonds towards radical abstraction is generally: benzylic > tertiary alkyl > secondary alkyl > primary alkyl > vinylic/aromatic. Therefore, in a radical reaction involving this compound, the abstraction of the benzylic hydrogen would be the most favored process.
Organometallic Catalyzed Reaction Mechanisms
Oxidative Addition Processes in Transition Metal Catalysis
A fundamental step in many transition metal-catalyzed cross-coupling reactions involving alkyl or aryl halides is oxidative addition. umb.educsbsju.edu In this process, the metal center inserts into the carbon-halogen bond, leading to an increase in both the oxidation state and the coordination number of the metal. umb.edu this compound can undergo oxidative addition to low-valent transition metal complexes, typically of palladium or nickel, to initiate catalytic cycles for the formation of new carbon-carbon or carbon-heteroatom bonds.
The oxidative addition of benzyl chlorides to a metal center, such as Pd(0) or Ni(0), is a key step in reactions like Suzuki, Negishi, and Buchwald-Hartwig couplings. For benzyl chlorides, the reaction rate is influenced by the strength of the C-Cl bond. acs.org The general mechanism involves the coordination of the benzyl chloride to the metal center, followed by the cleavage of the C-Cl bond and the formation of a new metal-carbon and metal-chlorine bond.
The nature of the active catalytic species can depend on the ligands attached to the metal. For instance, in palladium-catalyzed reactions, oxidative addition can occur at a 12-electron or a 14-electron palladium center, depending on the steric bulk of the supporting ligands. uwindsor.ca
| Reactants | Process | Product | Change in Metal Center |
|---|---|---|---|
| This compound + LₙM(0) | Cleavage of C-Cl bond and formation of M-C and M-Cl bonds. | (Methoxybenzyl)(Cl)LₙM(II) | Oxidation state increases by +2; Coordination number increases by 2. |
Ligand Effects on Reaction Pathway Selectivity
The ligands coordinated to the transition metal center play a crucial role in modulating the reactivity and selectivity of the catalyst. In the context of oxidative addition and subsequent steps in a catalytic cycle, the electronic and steric properties of the ligands can have a profound impact.
For palladium-catalyzed cross-coupling reactions, the use of bulky and electron-rich phosphine (B1218219) ligands has been shown to enhance the rates of both oxidative addition and the subsequent reductive elimination step. nih.gov Electron-rich ligands increase the electron density on the metal center, which can facilitate the oxidative addition of less reactive substrates like aryl and benzyl chlorides. libretexts.org The steric bulk of the ligands can also influence the coordination number of the active catalytic species and prevent catalyst deactivation pathways such as the formation of inactive dimers.
The choice of ligand can therefore be used to tune the selectivity of a reaction. For example, in Suzuki-Miyaura coupling reactions, different phosphine ligands can lead to the formation of different stereoisomers. researchgate.net By carefully selecting the ligand, it is possible to control the reaction pathway and achieve high yields and selectivities for the desired product in the cross-coupling of substrates like this compound.
Applications of Methoxybenzyl Chloride in Complex Organic Synthesis
Role as a Protecting Group in Multistep Syntheses
The p-methoxybenzyl (PMB) group is a widely employed protective group, especially for alcohols, amines, and carboxylic acids. Its popularity stems from the ease of its introduction, its stability across a broad spectrum of reaction conditions, and the multiple, often mild, methods available for its removal.
Protection of Hydroxyl and Amine Functionalities
Methoxybenzyl chloride is frequently used to protect hydroxyl and amine groups by converting them into p-methoxybenzyl ethers and N-p-methoxybenzyl amines, respectively. acs.org This transformation is typically achieved under basic conditions. For instance, alcohols can be converted to PMB ethers using sodium hydride (NaH) and p-methoxybenzyl chloride. These PMB ethers are robust and stable under many acidic and basic reaction conditions used in subsequent synthetic steps. acs.org
Similarly, primary and secondary amines can be protected by reaction with this compound to form PMB-amines. These protected amines exhibit resistance to hydrolysis. The removal of the PMB group from hydroxyl and amine functionalities is often accomplished through oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. vanderbilt.edu The mechanism with DDQ involves the formation of a charge-transfer complex, followed by hydrolysis, which releases the deprotected alcohol or amine and p-methoxybenzaldehyde as a byproduct. chem-station.com For PMB-protected amines, deprotection can also be achieved via hydrogenolysis or the use of strong acids.
| Functional Group | Protection Reagents | Deprotection Reagents |
|---|---|---|
| Hydroxyl (Alcohol/Phenol) | PMB-Cl, NaH or DBU | DDQ, CAN, H₂/Pd, Strong Acid |
| Amine (Primary/Secondary) | PMB-Cl, Base (e.g., Et₃N) | Hydrogenolysis, Strong Acids (e.g., TFA), DDQ |
Carboxylic Acid Protection as Methoxybenzyl Esters
The protection of carboxylic acids is crucial in many synthetic sequences, particularly in peptide synthesis. The p-methoxybenzyl ester has been established as a "workhorse" protecting group for carboxylates. nih.gov The formation of PMB esters can be readily accomplished in high yields under mild conditions. A common method involves the reaction of a carboxylic acid with 4-methoxybenzyl chloride in the presence of a base like triethylamine (B128534). nih.gov
PMB esters demonstrate excellent stability under a wide variety of reaction conditions, making them suitable for intricate, multistep syntheses. nih.gov This stability allows for transformations on other parts of the molecule without affecting the protected carboxylic acid.
Orthogonal Deprotection Strategies
A key advantage of the PMB protecting group is its susceptibility to removal under conditions that leave other protecting groups intact, a concept known as orthogonal deprotection. uchicago.edu This selectivity is vital for the synthesis of complex molecules with multiple functional groups that require protection.
The PMB group can be cleaved oxidatively with reagents like CAN or DDQ. These conditions are orthogonal to many other common protecting groups. For example, the PMB group can be selectively removed in the presence of benzyl (B1604629) (Bn) or p-methylbenzyl (MBn) groups. acs.orgnih.gov While the PMB ether is cleaved by CAN, the MBn group remains unaffected, allowing for differential deprotection of two similar benzyl-type ethers in the same molecule. acs.orgnih.gov Furthermore, electrochemical (anodic) cleavage of PMB ethers has been demonstrated to be selective in the presence of other alcohol protecting groups such as tetrahydropyranyl (THP), acetyl (Ac), tert-butyldiphenylsilyl (TBDPS), tert-butyldimethylsilyl (TBS), and benzyl (Bn). soton.ac.uk The PMB group on a nitrogen atom can be removed with DDQ or trifluoroacetic acid (TFA), and these conditions have been shown to be compatible with a benzyloxy group in the same molecule. clockss.org
| PMB Cleavage Reagent | Stable Protecting Groups | Reference |
|---|---|---|
| Ceric Ammonium Nitrate (CAN) | p-Methylbenzyl (MBn) | acs.orgnih.gov |
| DDQ / TFA | Benzyloxy | clockss.org |
| Anodic Oxidation | OTHP, OAc, OTBDPS, OTBS, OBn | soton.ac.uk |
Building Block in Natural Product Synthesis
Beyond its role in protection chemistry, this compound and its derivatives serve as valuable C8 building blocks, incorporating the methoxybenzyl moiety into the carbon skeleton of target molecules.
Strategic Use in Total Synthesis Approaches
In the realm of total synthesis, the methoxybenzyl group can be strategically incorporated into a molecule, not merely as a temporary protecting group, but as a permanent structural feature or a precursor to one. For instance, it is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which have been investigated for their potential as anticancer agents. ganeshremedies.com In these syntheses, the methoxybenzyl unit forms a core part of the final molecular structure.
A notable example of its strategic use is in the Nozaki-Hiyama-Kishi (NHK) reaction, where this compound has been used to append PMB ester fragments to macrocyclic aldehydes. This approach was a key step in the total synthesis of complex natural products like haterumalide NA.
Precursor to Key Intermediates
This compound is a precursor for a variety of key intermediates in organic synthesis. It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with potassium aryltrifluoroborates under palladium catalysis to form diarylmethanes. This reaction is a powerful tool for constructing complex molecular frameworks. The reactivity of the benzylic chloride allows for its conversion into other functional groups, making it a versatile starting point for the elaboration of more complex structures. For example, 3-methoxybenzyl chloride is used to synthesize diarylmethanes through organozinc-mediated, palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
Construction of Heterocyclic Scaffolds
The formation of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound serves as a key building block in the synthesis of various heterocyclic structures, including those containing nitrogen, oxygen, and sulfur atoms.
Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals and biologically active compounds. juniperpublishers.com this compound is employed as a precursor and a protecting group in the assembly of these vital scaffolds. For instance, it is used in the synthesis of substituted indazoles, where it reacts with the indazole core to introduce the 4-methoxybenzyl group. This group can influence the electronic properties of the ring system, directing further substitutions. In one documented synthesis, 4-methoxybenzyl chloride reacts with 4-nitro-2H-indazole in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to yield 2-(4-methoxybenzyl)-4-nitro-2H-indazole.
The reagent also facilitates the N-alkylation of various amine-containing structures, which is often a critical step in the multi-step synthesis of complex nitrogen heterocycles like quinolines, indoles, and benzodiazepines. clockss.org The methoxybenzyl group can be introduced onto a nitrogen atom within a precursor molecule, which then undergoes subsequent cyclization reactions to form the desired heterocyclic ring. The stability of the methoxybenzyl group under certain reaction conditions, coupled with its reliable reactivity, makes it a valuable tool for synthetic chemists.
Beyond nitrogen heterocycles, this compound is instrumental in the synthesis of rings containing oxygen and sulfur. It serves as a precursor for introducing the methoxybenzyl moiety into molecules that can then be cyclized to form structures like benzofurans, chromones, or their sulfur-containing analogues.
The synthesis often involves the O-alkylation or S-alkylation of a suitable phenol (B47542) or thiol derivative with this compound. The resulting ether or thioether can then undergo intramolecular cyclization reactions, such as Friedel-Crafts-type reactions or transition metal-catalyzed processes, to construct the heterocyclic ring. For example, a phenol can be reacted with this compound to form a methoxybenzyl aryl ether. This intermediate, upon treatment with an appropriate acid catalyst, can cyclize to form a dihydrobenzofuran ring system. Similarly, sulfur heterocycles like benzothiophenes can be accessed through related synthetic strategies involving S-alkylation followed by cyclization.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
The creation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound is a highly effective electrophile in a variety of reactions that achieve these crucial connections.
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming C-C bonds. youtube.comlibretexts.org this compound can participate as an electrophilic partner in these reactions, coupling with organoboron compounds to form diarylmethanes and related structures. apolloscientific.co.uknih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
For instance, 4-methoxybenzyl chloride has been successfully coupled with various potassium aryltrifluoroborates. apolloscientific.co.uknih.gov These reactions exhibit good functional group tolerance, allowing for the synthesis of complex methylene-linked biaryl systems. While benzyl chlorides are generally less reactive than the corresponding bromides, they are viable partners, especially when coupled with electron-rich organoboron reagents. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Benzyl Halides
| Benzyl Halide | Boron Partner | Catalyst | Base | Product Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | High |
| Benzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Good |
| 4-Methoxybenzyl chloride | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Good |
| Benzyl chloride | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Low |
Data sourced from studies on Suzuki-Miyaura cross-coupling reactions of benzylic halides. Yields are qualitative descriptions from the source material. nih.gov
As a reactive alkylating agent, this compound readily participates in nucleophilic substitution reactions with a wide array of nucleophiles. The electron-donating methoxy (B1213986) group stabilizes the incipient carbocation, making it susceptible to attack by both strong and weak nucleophiles, often proceeding through an Sₙ1 or borderline Sₙ1/Sₙ2 mechanism. nih.govdur.ac.uk
N-Alkylation: Primary and secondary amines are readily alkylated by this compound to form the corresponding N-(methoxybenzyl)amines. chemicalforums.com This reaction is fundamental in peptide synthesis for protecting amino groups and in the construction of nitrogen-containing heterocycles.
O-Alkylation: Alcohols and phenols react to form methoxybenzyl ethers. This transformation is frequently used to install the p-methoxybenzyl (PMB) protecting group on hydroxyl functions, which is stable under many conditions but can be cleaved selectively.
S-Alkylation: Thiols react to produce methoxybenzyl thioethers, which are important intermediates in the synthesis of various sulfur-containing compounds.
C-Alkylation: Carbon nucleophiles, such as enolates derived from ketones, esters, or other activated methylene (B1212753) compounds, can be alkylated with this compound. This C-C bond-forming reaction is a direct method for introducing the methoxybenzyl group into carbon skeletons. For example, the benzylation of arenes like mesitylene (B46885) with 4-methoxybenzyl chloride can proceed to yield substituted diarylmethanes. researchgate.net
Table 2: Nucleophilic Substitution Reactions of 4-Methoxybenzyl Chloride (PMB-Cl)
| Nucleophile Type | Example Substrate | Product Type |
|---|---|---|
| Amine (Nitrogen) | Piperidine | N-(4-Methoxybenzyl)piperidine |
| Alcohol (Oxygen) | Benzyl alcohol | Benzyl 4-methoxybenzyl ether |
| Carboxylic Acid (Oxygen) | N-Cbz glycine | PMB ester of N-Cbz glycine |
| Thiol (Sulfur) | Thiophenol | 4-Methoxybenzyl phenyl sulfide |
| Arene (Carbon) | Mesitylene | 2-(4-Methoxybenzyl)-1,3,5-trimethylbenzene |
This table summarizes common alkylation reactions involving 4-methoxybenzyl chloride with various nucleophiles. chemicalforums.comresearchgate.net
This compound is a key reactant in catalytic processes designed to build complex organic molecules efficiently. Its reactivity can be harnessed in cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates.
For example, its derivatives can be used in photocatalytic reactions. Benzylic radicals, generated from this compound under photoredox catalysis, can engage in Giese-type additions to electron-deficient alkenes. nih.gov This approach allows for the formation of new C-C bonds under mild conditions. Cooperative catalysis, combining a nucleophilic catalyst like lutidine with a photocatalyst, has been shown to effectively activate benzyl chlorides for such transformations. nih.gov These catalytic methods provide a powerful strategy for constructing complex carbon frameworks from simple, readily available precursors.
Advanced Materials Precursors and Functionalization
This compound, particularly the para-isomer (4-methoxybenzyl chloride or PMB-Cl), serves as a versatile reagent in the synthesis of advanced materials. Its utility stems from the reactive benzyl chloride moiety, which readily participates in nucleophilic substitution reactions, and the electronic influence of the methoxy group. This allows for its use in creating specialized polymers and photoresponsive materials through two primary strategies: as a source for the p-methoxybenzyl (PMB) protecting group to facilitate complex monomer synthesis, and as a direct functionalizing agent for introducing the methoxybenzyl group onto polymer backbones.
Polymer and Resin Synthesis
In the realm of polymer science, this compound is a key ancillary reagent for building complex and well-defined macromolecular architectures. Its primary role is not typically as a direct monomer but as a precursor for the p-methoxybenzyl (PMB) protecting group, which is instrumental in multi-step polymer syntheses. total-synthesis.comfiveable.me
The PMB group is used to temporarily mask reactive functional groups, such as hydroxyls and amines, on a monomer or polymer chain. fiveable.me This protection prevents these groups from undergoing unwanted side reactions during subsequent polymerization or modification steps. The introduction of the PMB group is commonly achieved through a Williamson ether synthesis, reacting the alcohol with p-methoxybenzyl chloride in the presence of a base like sodium hydride. total-synthesis.comcommonorganicchemistry.com
This strategy is crucial in the synthesis of specialty polymers where precise control over the structure and functionality is paramount. For example, in creating polymers with pendant reactive groups, protecting these groups with PMB ensures that the polymerization proceeds as intended. Once the polymer backbone is constructed, the PMB group can be selectively removed under specific conditions, such as oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through treatment with a strong acid like trifluoroacetic acid (TFA), regenerating the original functional group for further reactions. total-synthesis.comcommonorganicchemistry.comchem-station.com This protection/deprotection sequence allows for the synthesis of complex, functional polymers that would otherwise be difficult to obtain. nih.gov
The reactivity of the chloromethyl group in this compound is analogous to that found in vinylbenzyl chloride (VBC), a highly versatile functional monomer. researchgate.netukm.my VBC is readily polymerized to form poly(vinylbenzyl chloride) (PVBC), a polymer backbone that can be easily modified through nucleophilic substitution reactions at the benzylic chlorine site. researchgate.netukm.mycolorado.edu This allows for the introduction of a wide array of functional groups. Similarly, this compound can be used to functionalize existing polymers that contain suitable nucleophilic sites, thereby modifying the polymer's properties.
| Reagent | Role in Polymer Synthesis | Typical Reaction | Common Deprotection/Modification |
| 4-Methoxybenzyl chloride (PMB-Cl) | Precursor for the PMB protecting group | Williamson ether synthesis with hydroxyl or amine groups on monomers. total-synthesis.com | Oxidative cleavage (DDQ) or strong acid (TFA). commonorganicchemistry.comchem-station.com |
| Vinylbenzyl chloride (VBC) | Functional monomer | Radical polymerization to form a reactive polymer backbone (PVBC). ukm.my | Nucleophilic substitution on the chloromethyl group of the polymer. researchgate.net |
Development of Photoresponsive Materials
Photoresponsive, or photochromic, materials can change their properties, particularly their color and absorption spectrum, upon exposure to light. researchgate.netnih.gov This behavior is driven by the reversible isomerization of photochromic molecules embedded within or attached to a material, often a polymer matrix. researchgate.net this compound plays an important enabling role in the synthesis of the complex organic photochromes required for these advanced materials.
The synthesis of sophisticated photochromic molecules, such as diarylethenes, spiropyrans, and spiro-oxazines, involves multi-step synthetic pathways. researchgate.netresearchgate.netgoogle.com These molecules often contain various functional groups that must be preserved during the construction of the core photochromic scaffold. The p-methoxybenzyl (PMB) group, derived from this compound, serves as an effective protecting group for reactive hydroxyl or amine functionalities on the synthetic intermediates. fiveable.mechem-station.com
For instance, the construction of a custom diarylethene monomer designed for incorporation into a polymer may require several steps where a nucleophilic group on a precursor needs to be masked. Using PMB-Cl, a chemist can protect this group, perform the necessary chemical transformations on other parts of the molecule, and then remove the PMB group at a later stage to either reveal the final functionality or allow for its attachment to a polymer backbone. total-synthesis.comfiveable.me The stability of the PMB ether under many reaction conditions, coupled with its unique oxidative removal pathway, makes it a valuable tool in the synthetic chemist's arsenal (B13267) for building these intricate light-sensitive molecules. total-synthesis.comchem-station.com
While this compound is not typically a direct component of the final photochromic molecule itself, its role as a precursor to a crucial protecting group facilitates the assembly of these complex structures, which are the heart of photoresponsive materials. nih.gov The ability to selectively protect and deprotect functional groups is critical to achieving the high yields and purity required for the synthesis of high-performance photochromic polymers.
| Photochromic Class | General Principle | Role of this compound (as PMB-Cl) |
| Diarylethenes | Reversible, light-induced ring-closing (electrocyclization) reaction between two aromatic rings. researchgate.net | Enables synthesis by protecting reactive functional groups on precursors during multi-step assembly. total-synthesis.comfiveable.me |
| Spiro-oxazines/Spiropyrans | Light-induced cleavage of a spiro C-O bond to form a colored, planar merocyanine (B1260669) structure. researchgate.netnih.govgoogle.com | Facilitates the synthesis of complex indoline (B122111) or naphthol precursors by protecting sensitive -OH or -NH groups. fiveable.megoogle.com |
| Azobenzenes | Reversible trans-cis isomerization around the N=N double bond upon irradiation. nih.govrsc.org | Can be used to protect functional groups on aniline (B41778) or phenol precursors during the synthesis of substituted azobenzene (B91143) monomers. fiveable.menih.gov |
Theoretical and Computational Chemistry Studies on Methoxybenzyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For methoxybenzyl chloride, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
Electronic structure analysis provides insight into the reactivity and properties of a molecule. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):
The HOMO and LUMO, collectively known as frontier orbitals, are crucial for predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is anticipated to be centered on the chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond. This distribution makes the carbon of the chloromethyl group susceptible to nucleophilic attack and facilitates the cleavage of the carbon-chlorine bond. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. youtube.com
Molecular Electrostatic Potential (MEP):
The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It helps in predicting the sites for nucleophilic and electrophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in blue) denote electron-poor areas prone to nucleophilic attack. nih.gov
For this compound, an MEP map would show negative potential around the oxygen and chlorine atoms due to their high electronegativity. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups would exhibit a positive potential. nih.gov This mapping visually confirms the electrophilic nature of the benzylic carbon and the nucleophilic character of the methoxy (B1213986) oxygen.
| Property | Significance for this compound | Reference |
| HOMO Energy | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. A higher energy suggests stronger nucleophilicity of the aromatic ring. | thaiscience.info |
| LUMO Energy | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. A lower energy suggests a more electrophilic chloromethyl carbon. | thaiscience.info |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A smaller gap implies higher reactivity, particularly for reactions involving charge transfer, such as SN1/SN2 reactions. | nih.govnih.gov |
| MEP Negative Regions | Predicted to be located on the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack or coordination with Lewis acids. | nih.gov |
| MEP Positive Regions | Predicted to be located on the hydrogen atoms and the benzylic carbon, indicating sites susceptible to nucleophilic attack. | nih.gov |
Reaction Pathway and Transition State Predictions
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. mdpi.comdoaj.org This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net
For this compound, a key reaction of interest is its solvolysis, which can proceed through SN1 or SN2 pathways depending on the solvent and substituents. DFT can be employed to model these pathways:
SN1 Pathway: Calculations can determine the energy required to heterolytically cleave the C-Cl bond to form the resonance-stabilized 4-methoxybenzyl carbocation intermediate. The geometry and stability of this key intermediate can be thoroughly analyzed.
SN2 Pathway: The reaction pathway for the direct attack of a nucleophile (e.g., a solvent molecule) can be modeled. This involves locating the pentavalent transition state where the nucleophile is forming a new bond to the benzylic carbon while the chloride is departing.
By comparing the activation energy barriers calculated for both pathways, a prediction can be made about the favored mechanism under specific conditions. Furthermore, DFT is used to rationalize experimental observations, such as the influence of other ring substituents on reaction rates. Machine learning models, trained on DFT data, are also emerging as a method to accelerate the prediction of transition state structures and reaction pathways. researchgate.netresearchgate.netdtu.dk
| Computational Task | Objective in Studying this compound Reactions | Reference |
| Geometry Optimization | Find the lowest energy structures for reactants, intermediates (e.g., 4-methoxybenzyl carbocation), and products. | mdpi.com |
| Transition State Search | Locate the saddle point on the potential energy surface corresponding to the highest energy barrier for a specific reaction step (e.g., C-Cl bond cleavage or nucleophilic attack). | researchgate.net |
| Frequency Calculation | Confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies. | researchgate.net |
| Minimum Energy Path (MEP) Analysis | Trace the reaction pathway from the transition state down to the reactants and products to ensure the correct connection on the potential energy surface. | dtu.dk |
Spectroscopic Property Predictions for Elucidation
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful aid in the structural elucidation and characterization of molecules. nih.gov By comparing theoretically predicted spectra with experimental data, the proposed structure of a compound can be confirmed.
Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization, a frequency calculation using DFT can predict the vibrational modes of this compound. The resulting theoretical infrared (IR) and Raman spectra show the frequencies and intensities of these modes. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, typically used within a DFT framework, allows for the prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov The calculations are performed on the optimized molecular geometry, and the results can be highly accurate, especially when solvent effects are included in the model. This is particularly useful for assigning complex spectra or for distinguishing between different isomers or conformers.
| Spectroscopic Data | Predicted Parameter | Utility for this compound | Reference |
| ¹H NMR | Chemical Shift (ppm) | Predicts the resonance frequencies for aromatic, methoxy, and methylene protons, aiding in the assignment of the experimental spectrum. | nih.gov |
| ¹³C NMR | Chemical Shift (ppm) | Predicts the chemical shifts for all unique carbon atoms, confirming the carbon skeleton and substitution pattern. | nih.gov |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Predicts characteristic stretching and bending frequencies, such as C-H (aromatic, alkyl), C-O, and C-Cl vibrations, which can be matched to the experimental IR spectrum. | researchgate.net |
| UV-Visible | Electronic Transitions (nm) | Time-dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, typically π → π* transitions in the aromatic ring. | nih.gov |
Molecular Dynamics and Quantum Mechanical Simulations
While DFT calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) and other quantum mechanical simulations are employed to understand the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. arxiv.orggithub.io
Solvation Effects and Solvent-Solute Interactions
The behavior and reactivity of this compound, particularly in solvolysis reactions, are profoundly influenced by the solvent. ias.ac.in Computational simulations are essential for understanding these complex solvent-solute interactions at a molecular level.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can be combined with DFT calculations to provide a first approximation of how a solvent stabilizes charges in reactants, intermediates, and transition states.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the direct observation of specific interactions like hydrogen bonding and the detailed structuring of the solvent shell. Molecular dynamics simulations using classical force fields are commonly used to study these systems over nanoseconds.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in solution, QM/MM methods offer a powerful hybrid approach. The solute molecule (this compound) and a few key solvent molecules are treated with a high-level quantum mechanics method (like DFT), while the rest of the solvent is modeled using a computationally cheaper molecular mechanics force field. This allows for an accurate description of the electronic changes during the reaction while still accounting for the bulk solvent environment. academiccharmm.org
These simulations can provide insights into how solvent molecules orient around the polar C-Cl bond, stabilize the developing carbocation intermediate in an SN1 reaction, or participate directly in an SN2 reaction.
Conformational Analysis and Dynamics
This compound possesses conformational flexibility due to rotation around single bonds, primarily the Ar-CH₂Cl and Ar-OCH₃ bonds. The relative orientation of the methoxy and chloromethyl groups can influence the molecule's dipole moment, reactivity, and interaction with other molecules or surfaces.
Computational methods can be used to explore the conformational landscape:
Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the dihedral angle of a specific rotatable bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states for rotation.
Conformational Search: Algorithms systematically or stochastically explore the conformational space to find various low-energy structures.
For 4-methoxybenzyl chloride, computational analysis would likely show that the most stable conformers are those that minimize steric hindrance between the substituents and optimize electronic interactions. Molecular dynamics simulations can further reveal the dynamic interchange between these conformers at a given temperature and the timescales of these motions. rsc.org
| Conformer of 4-Methoxybenzyl Chloride | Dihedral Angle (O-C_aryl-C_aryl-C_methylene) | Relative Energy (Hypothetical) | Description |
| Syn-periplanar | ~0° | High | Steric clash between methoxy and chloromethyl groups. |
| Syn-clinal | ~60° | Intermediate | Reduced steric hindrance compared to syn-periplanar. |
| Anti-clinal | ~120° | Low | Favorable conformation with minimized steric interactions. |
| Anti-periplanar | ~180° | Lowest | Most stable conformer with substituents positioned opposite to each other, minimizing steric repulsion. |
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. For substituted aromatic compounds like this compound, Linear Free-Energy Relationships (LFERs), such as the Hammett equation, are a cornerstone of QSAR, providing a framework to predict how changes in substituents will affect reaction rates and equilibria. wikipedia.orgwikipedia.org
The Hammett equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. oxfordreference.com
Studies on the solvolysis of a wide range of ring-substituted benzyl (B1604629) chlorides have demonstrated the utility of the Hammett equation in predicting their reactivity. The solvolysis of 4-methoxybenzyl chloride, for instance, is significantly faster than that of benzyl chloride, a fact that is quantitatively captured by these relationships. The electron-donating methoxy group stabilizes the developing positive charge on the benzylic carbon in the transition state, leading to a faster reaction rate.
One comprehensive study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile (B52724) in water highlighted the dramatic effect of substituents. The first-order rate constant (k_solv) decreased from 2.2 s⁻¹ for 4-methoxybenzyl chloride to 1.1 x 10⁻⁸ s⁻¹ for 3,4-dinitrobenzyl chloride, spanning a range of over 10⁸ in reactivity. nih.govnih.gov To better dissect the electronic contributions, the rate data were fitted to a four-parameter Hammett equation that separates the resonance (ρ_r σ_r) and polar/inductive (ρ_n σ_n) effects of the substituents. nih.govnih.gov This more nuanced approach allows for a more accurate prediction of reactivity by considering that the sensitivity of the reaction to resonance effects may differ from its sensitivity to polar effects.
The table below presents the solvolysis rate constants for 4-methoxybenzyl chloride and related substituted derivatives, illustrating the quantitative relationship between structure and reactivity.
Data sourced from Yeary and Richard (2024). nih.gov
These QSAR models are not only predictive but also provide mechanistic insights. The magnitude and sign of the ρ value indicate the nature of the charge development in the rate-determining step of the reaction. A large negative ρ value, as is typical for benzyl chloride solvolysis, signifies that the reaction is highly sensitive to substituents and that positive charge is built up in the transition state, consistent with a carbocationic intermediate (S_N1-like mechanism).
Computational Mechanistic Hypotheses and Validation
While QSAR studies provide quantitative predictions of reactivity, computational chemistry offers a means to explore the detailed reaction mechanisms at an atomic level. rsc.org For this compound, a key mechanistic question is the nature of the solvolysis pathway: does it proceed through a discrete carbocation intermediate (a stepwise S_N1 mechanism), or is the departure of the chloride ion concerted with the attack of the nucleophilic solvent (an S_N2 mechanism)?
Computational methods, such as Density Functional Theory (DFT), are employed to model the potential energy surface of the reaction. This involves:
Locating Stationary Points: Calculating the structures and energies of reactants, products, intermediates, and transition states.
Calculating Reaction Pathways: Mapping the minimum energy path that connects reactants to products, known as the intrinsic reaction coordinate (IRC).
Simulating Solvent Effects: Using implicit or explicit solvent models to account for the significant influence of the solvent on the energies of charged species like carbocations and transition states.
For 4-methoxybenzyl chloride, computational studies would hypothesize a stepwise mechanism due to the powerful electron-donating nature of the methoxy group, which is expected to highly stabilize the resulting 4-methoxybenzyl carbocation. The computational workflow to validate this hypothesis would involve:
Modeling the Heterolysis: Calculating the transition state for the C-Cl bond cleavage to form the 4-methoxybenzyl carbocation and a chloride ion.
Characterizing the Intermediate: Confirming that the 4-methoxybenzyl carbocation is a true intermediate (a local minimum on the potential energy surface).
Modeling Nucleophilic Attack: Calculating the transition state for the attack of a solvent molecule (e.g., water) on the carbocation to form the final product.
The calculated activation energies for these steps can then be compared with experimental kinetic data to validate the proposed mechanism.
Furthermore, computational results can validate and explain experimental observations derived from LFERs. For example, a study on the solvolysis of 4-methoxybenzyl chloride derivatives with additional electron-withdrawing substituents in the meta-positions found a sharp decrease in product selectivity. nih.govnih.gov This was attributed to a "Hammond-effect" on the position of the transition state for solvent addition to the carbocation intermediate. nih.govnih.gov This is a theoretical concept that can be directly visualized and validated through computation. By modeling the transition state for nucleophilic attack on a series of substituted 4-methoxybenzyl carbocations, computational chemistry can show how increasing the reactivity of the carbocation (by adding electron-withdrawing groups) leads to a more reactant-like (earlier) transition state, thus explaining the observed change in selectivity.
The interplay between experimental QSAR data and computational modeling provides a robust framework for understanding and predicting the chemical behavior of this compound.
Advanced Spectroscopic and Analytical Research Techniques for Methoxybenzyl Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research
High-Resolution NMR spectroscopy is a powerful tool for probing the intricate details of chemical reactions involving methoxybenzyl chloride. It allows for the direct observation of reactants, products, and transient intermediates, providing crucial evidence for proposed reaction mechanisms.
The study of reaction mechanisms, such as solvolysis or nucleophilic substitution involving this compound, often involves the formation of transient carbocation intermediates. The stability of the methoxybenzyl carbocation is significantly influenced by the position of the methoxy (B1213986) group, which can donate electron density to the positively charged benzylic carbon through resonance.
Low-temperature NMR spectroscopy is particularly effective for studying these reactive intermediates. By conducting the reaction at very low temperatures (e.g., -70 °C) in a superacid medium like FSO₃H/SbF₅ in an SO₂ClF solvent, the lifetime of the carbocation can be extended sufficiently for NMR characterization. nih.gov One- and two-dimensional NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, and NOESY, can provide detailed structural information. nih.gov For instance, the significant downfield shift of the benzylic carbon and protons in the NMR spectrum is indicative of the positive charge localization. A strong shielding effect at the benzylic carbocationic center can indicate a significant mesomeric distribution of the positive charge to the carbon atom in the para-position of the anisyl substituent. nih.gov
The analysis of ¹H NMR spectra for this compound isomers provides foundational data for monitoring these reactions.
Table 1: Representative ¹H NMR Spectral Data for this compound Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 4-Methoxybenzyl chloride | CDCl₃ | 7.32 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 4.58 (s, 2H, CH₂Cl), 3.81 (s, 3H, OCH₃) |
| 3-Methoxybenzyl chloride | CDCl₃ | 7.23 (t, 1H, Ar-H), 6.93-6.81 (m, 3H, Ar-H), 4.50 (s, 2H, CH₂Cl), 3.75 (s, 3H, OCH₃) |
| 2-Methoxybenzyl chloride | CDCl₃ | 7.30-7.25 (m, 2H, Ar-H), 6.95-6.87 (m, 2H, Ar-H), 4.65 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃) |
Note: Data are compiled from typical values and may vary slightly based on experimental conditions.
Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of conformational changes in molecules that occur on the NMR timescale. copernicus.orgwesternsydney.edu.au For this compound, several conformational motions could potentially be studied, including the rotation around the aryl-CH₂Cl bond and the aryl-OCH₃ bond.
At room temperature, these rotations are typically fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, it is possible to slow down these rotational processes to the point where distinct signals for different conformers can be observed. This phenomenon is known as decoalescence. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the energy barriers (ΔG‡) for these conformational interchanges. copernicus.org
For example, hindered rotation around the aryl-methoxy bond in anisole (B1667542) derivatives can lead to the observation of distinct conformers at low temperatures. nih.gov While specific DNMR studies on this compound are not extensively documented in foundational literature, the principles can be applied to understand its potential conformational behavior. The presence of the chloromethyl group could influence the rotational barrier of the adjacent methoxy group, a hypothesis that could be explored through variable-temperature NMR experiments.
Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation
Mass spectrometry is a cornerstone analytical technique for identifying compounds and monitoring the progress of chemical reactions by providing precise mass-to-charge ratio (m/z) information.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₈H₉ClO, HRMS can distinguish it from other ions with the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of the product in a synthesis or identifying components in a complex mixture.
Table 2: Theoretical Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₉³⁵ClO | [M]⁺ | 156.0342 |
| C₈H₉³⁷ClO | [M+2]⁺ | 158.0312 |
| C₈H₉³⁵ClONa | [M+Na]⁺ | 179.0239 |
| C₈H₉³⁷ClONa | [M+2+Na]⁺ | 181.0209 |
Note: These values are calculated based on the most abundant isotopes of each element.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. researchgate.net This makes it ideal for determining the molecular weight of a compound. ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. In the context of this compound, LC-ESI-MS could be used to monitor the progress of a reaction by separating the starting material, intermediates, and products, and providing their molecular weights. The fragmentation patterns of benzyl (B1604629) halides under ESI conditions can be studied to provide structural information. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound. rsc.org The sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, which is typically an electron ionization (EI) source.
In EI-MS, high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. wisc.edu This fragmentation pattern serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library. For this compound, characteristic fragments would be expected from the loss of a chlorine atom and cleavage of the benzyl C-C bond.
Table 3: Plausible GC-MS Fragmentation of 4-Methoxybenzyl Chloride
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 156/158 | [C₈H₉ClO]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern for chlorine. |
| 121 | [C₈H₉O]⁺ | Loss of the chlorine radical (•Cl). This is often a prominent peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed after rearrangement and loss of the methoxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the side chain. |
Note: The relative intensities of these fragments can provide further structural confirmation.
Advanced Chromatographic Methodologies
Advanced chromatographic techniques are indispensable for the analysis of this compound, offering high-resolution separation for purity assessment and detailed monitoring of reaction kinetics. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative and qualitative data critical for research and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progression
High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) configuration, is a premier technique for determining the purity of this compound and tracking its consumption during chemical reactions. orientjchem.org Given that this compound and its potential impurities are often polar, reverse-phase chromatography is the selected method for effective separation. orientjchem.org This technique is crucial for quantifying this compound when it is present as a genotoxic impurity in pharmaceutical ingredients, such as venlafaxine hydrochloride. orientjchem.org
A validated RP-HPLC method can effectively separate the 4-methoxybenzyl chloride peak from related substances, ensuring accurate quantification. orientjchem.org The progression of a reaction involving this compound can be monitored by injecting aliquots of the reaction mixture into the HPLC system over time. The resulting chromatograms would show a decrease in the peak area corresponding to this compound and a simultaneous increase in the peak areas of the products.
A study focused on quantifying 4-methoxybenzyl chloride (4-MBC) as an impurity developed a robust RP-HPLC method with high sensitivity. orientjchem.org The method demonstrated excellent linearity, precision, and accuracy, with a limit of quantification (LOQ) of 0.052 ppm and a limit of detection (LOD) of 0.016 ppm. orientjchem.org The correlation coefficient was 0.999, indicating a strong linear relationship between concentration and detector response. orientjchem.org
Below is a table summarizing the parameters for a validated RP-HPLC method for the analysis of 4-methoxybenzyl chloride. orientjchem.org
| Parameter | Specification |
| Column | Purospher STAR end-capped (250mm x 4.0mm), 5µm |
| Mobile Phase A | Buffer pH 8.5 (0.1% v/v liquid ammonia in water) |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 55 °C |
| Injection Volume | 50 µL |
| Limit of Detection (LOD) | 0.016 ppm |
| Limit of Quantification (LOQ) | 0.052 ppm |
| Correlation Coefficient (r²) | 0.999 |
Gas Chromatography (GC) for Volatile Products
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile compounds and is well-suited for identifying volatile byproducts or unreacted starting materials in reactions involving this compound. nih.govnih.gov The technique is particularly useful for monitoring reaction completion, especially when this compound is synthesized from precursors like 4-methoxybenzyl alcohol.
Headspace GC-MS is an especially effective variant for this purpose, as it allows for the analysis of volatile components without complex sample preparation, thereby reducing matrix interference. nih.govresearchgate.net In a typical application, a sample from a reaction mixture would be heated in a sealed vial, and the vapor (headspace) containing the volatile analytes would be injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column, and then identified by their mass spectra.
A validated GC-MS method for a related compound, benzyl chloride, demonstrated high linearity (R² > 0.99) and accuracy (86.91% to 110%). nih.gov Such a method can be adapted for this compound to ensure low detection and quantification limits for any volatile impurities. nih.gov
The following table outlines typical parameters for a GC-MS analysis suitable for this compound and its volatile derivatives.
| Parameter | Specification |
| Technique | Headspace (HS) GC-MS |
| Column | (Example) DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, ramp to 240°C at 3°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
| Transfer Line Temp. | 315 °C |
Vibrational Spectroscopy for Functional Group Transformations (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for observing the transformation of functional groups in reactions involving this compound. These methods probe the vibrational modes of molecules, providing a spectral "fingerprint" that changes as covalent bonds are broken and formed.
For this compound, key vibrational modes of interest are associated with the chloromethyl group. The C-Cl stretching vibration is expected to produce a strong absorption in the FT-IR spectrum, typically in the 800-600 cm⁻¹ region. Additionally, the CH₂-Cl bending (scissoring) vibration can be observed, as seen in the related compound polyvinylbenzylchloride at 1260 cm⁻¹. researchgate.net
When this compound undergoes a nucleophilic substitution reaction, where the chloride is replaced by another functional group (e.g., -OH, -OR, -CN), the characteristic peaks of the chloromethyl group will disappear from the spectrum. Concurrently, new peaks corresponding to the new functional group will emerge. For example, if this compound is hydrolyzed to methoxybenzyl alcohol, the C-Cl stretch will vanish, and a broad O-H stretching band will appear in the 3500-3200 cm⁻¹ region.
Both FT-IR and Raman spectroscopy can provide this information. researchgate.net FT-Raman spectra of 4-methoxybenzyl chloride have been recorded using instruments such as the Bruker MultiRAM spectrometer. nih.gov A detailed interpretation of the spectra, often aided by computational calculations like Density Functional Theory (DFT), allows for a precise assignment of vibrational modes. researchgate.net
The table below lists key functional groups and their characteristic vibrational frequencies relevant to the transformation of this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Spectral Region |
| C-Cl (Alkyl Halide) | Stretch | 800 - 600 | Fingerprint |
| CH₂-Cl | Bend (Scissor) | ~1260 | Fingerprint |
| O-H (Alcohol/Phenol) | Stretch, H-bonded | 3500 - 3200 (broad) | Functional Group |
| C-N (Amine) | Stretch | 1350 - 1000 | Fingerprint |
| C≡N (Nitrile) | Stretch | 2260 - 2240 | Functional Group |
Electrochemical Methods for Reactivity and Reductive/Oxidative Pathways
Electrochemical methods offer profound insights into the reactivity and the reductive and oxidative pathways of this compound. These techniques can elucidate electron transfer kinetics and reaction mechanisms that are not easily accessible through other analytical methods.
Cyclic Voltammetry in Mechanistic Studies
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a substance in solution. wikipedia.org It is widely employed to study redox processes, determine the stability of reaction products, and identify reaction intermediates. wikipedia.org In a CV experiment, the potential of a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. wikipedia.org This provides information on the thermodynamics and kinetics of electron transfer processes. ossila.com
For this compound, CV is particularly useful for studying its reductive pathways, specifically the cleavage of the carbon-chlorine bond. Research on the indirect electrochemical reduction of benzyl chlorides has utilized cyclic voltammetry to investigate reaction mechanisms. researchgate.net The technique can help distinguish between a direct nucleophilic substitution (Sₙ2) mechanism and a pathway involving a single electron-transfer (SET) as the rate-determining step. researchgate.net
By analyzing the cyclic voltammogram—specifically the peak potentials and currents—one can probe the energetics of adding an electron to the this compound molecule, which can lead to the homolytic or heterolytic cleavage of the C-Cl bond. The shape of the CV wave and how it changes with different scan rates can provide valuable information about the kinetics of the electron transfer and any coupled chemical reactions. comsol.com This allows researchers to build a detailed picture of the reductive and oxidative behavior of the molecule, which is crucial for understanding its reactivity in various chemical environments.
| Parameter from CV | Mechanistic Insight Provided |
| Peak Potential (Ep) | Thermodynamic information about the redox process (e.g., ease of reduction of the C-Cl bond). |
| Peak Current (Ip) | Information on the concentration of the analyte and the kinetics of the electron transfer. |
| Peak Separation (ΔEp) | Indicates the reversibility of the electron transfer process. Irreversible processes are common for C-Cl bond cleavage. |
| Scan Rate Dependence | Helps to distinguish between diffusion-controlled processes and those involving coupled chemical reactions or surface adsorption. |
Sustainability and Green Chemistry Perspectives in Methoxybenzyl Chloride Synthesis and Utilization
Development of Eco-Friendly Synthetic Routes
Traditional methods for synthesizing methoxybenzyl chloride often involve reagents and solvents that are hazardous and generate significant waste. Consequently, research efforts have been directed towards creating greener alternatives that are safer, more sustainable, and economically competitive.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many conventional solvents are volatile organic compounds (VOCs) that contribute to air pollution and pose health risks. The move towards solvent-free reactions or the use of green solvents is a key aspect of sustainable chemistry.
In the context of this compound synthesis, which often employs chlorinated solvents like dichloromethane, greener alternatives are being explored. usc.edu Water is an ideal green solvent due to its non-toxicity, availability, and safety. jetir.org A patented method for preparing 3-methoxybenzyl chloride utilizes water as a solvent in the initial methylation step of 3-hydroxybenzaldehyde, aiming to reduce pollution from the outset. google.com
Other green solvent alternatives that could be considered for the synthesis and utilization of this compound are bio-based solvents. These are derived from renewable resources and often have a better environmental profile than their petrochemical counterparts. sigmaaldrich.com Examples of greener solvents that can replace more hazardous ones are presented in the table below.
Table 1: Green Solvent Alternatives
| Conventional Solvent | Green Alternative(s) | Key Benefits |
|---|---|---|
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower toxicity, reduced peroxide formation. sigmaaldrich.commerckmillipore.com |
| Benzene (B151609) | Heptane, Toluene (B28343) (in some less hazardous applications) | Lower toxicity, reduced carcinogenicity. usc.edu |
Solvent-free approaches, where the reaction is conducted without a solvent, represent an even more sustainable option, as they eliminate solvent-related waste and energy consumption for removal and recycling. While specific solvent-free methods for this compound synthesis are not extensively documented, this remains an active area of research in green chemistry.
The synthesis of this compound from methoxybenzyl alcohol using thionyl chloride is a common method. However, this reaction generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products. rsc.org These gases are hazardous and must be neutralized, typically by scrubbing with a caustic solution, which in turn generates a significant amount of salt-containing wastewater. rsc.org
Strategies to minimize waste in chemical production fall under the waste management hierarchy, which prioritizes source reduction, followed by recycling, energy recovery, and finally, treatment and disposal. epa.gov In the context of this compound synthesis, waste minimization can be achieved through several approaches:
Process Optimization: A continuous production process for benzyl (B1604629) chloride has been developed where unreacted toluene is recycled back into the reactor, significantly reducing the waste stream. google.com Similar principles can be applied to the synthesis of this compound.
By-product Valorization: Exploring potential uses for the by-products can turn a waste stream into a valuable resource. However, the direct utilization of SO₂ and HCl from this reaction can be challenging.
Alternative Reagents: The use of alternative chlorinating agents that produce less harmful or more easily recyclable by-products is a key area of research.
Preventive measures, such as careful control of reaction conditions to avoid the formation of impurities like benzaldehyde (B42025), benzyl alcohol, and dibenzyl ether, are also crucial in minimizing waste. researchgate.net
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher selectivity and efficiency, often under milder conditions and with reduced waste generation.
Several catalytic methods for the chlorination of benzyl alcohols have been reported, which could be applied to the synthesis of this compound. These include the use of:
Dimethyl sulfoxide (B87167) (DMSO) as a catalyst with 2,4,6-trichloro-1,3,5-triazine (TCT) for a rapid and highly selective chlorination under neutral conditions. thieme-connect.com
Indium(III) chloride (InCl₃) as a catalyst for the reaction of benzylic alcohols with chlorodimethylsilane. organic-chemistry.org
A hydrochloric acid/dioxane system which has been shown to effectively convert methoxy-substituted benzyl alcohols to their corresponding chlorides. acgpubs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. rsc.org While specific biocatalytic routes for the direct synthesis of this compound are still emerging, the broader field of biocatalytic halogenation is an active area of research. nih.govacsgcipr.org Enzymes such as halohydrin dehalogenases and cytochrome P450 monooxygenases are being explored for their potential in creating carbon-halogen bonds. nih.gov The development of a biocatalytic process for this compound synthesis would represent a significant advancement in its sustainable production.
Atom Economy and Process Efficiency Enhancements
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. buecher.de A higher atom economy signifies a more sustainable process with less waste generation. The atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound from methoxybenzyl alcohol and thionyl chloride, the balanced chemical equation is:
CH₃OC₆H₄CH₂OH + SOCl₂ → CH₃OC₆H₄CH₂Cl + SO₂ + HCl
The molecular weights are as follows:
Methoxybenzyl alcohol (C₈H₁₀O₂): 138.16 g/mol
Thionyl chloride (SOCl₂): 118.97 g/mol
this compound (C₈H₉ClO): 156.61 g/mol
The atom economy for this reaction is calculated as:
% Atom Economy = (156.61 / (138.16 + 118.97)) x 100 ≈ 60.9%
This calculation reveals that a significant portion of the reactant atoms end up in the by-products, highlighting the inherent inefficiency of this common synthetic route from an atom economy perspective.
Continuous Flow Chemistry: Continuous processes can offer better control over reaction parameters, leading to higher yields and reduced by-product formation compared to batch processes. rsc.org
Photocatalysis: The use of light to drive chemical reactions can lead to more efficient and selective transformations. In the production of benzyl chloride, photocatalysis is employed to promote the free-radical chlorination of toluene. google.com
Environmental Impact Assessment of Synthetic Protocols
Assessing the environmental impact of chemical processes is crucial for identifying areas for improvement and ensuring regulatory compliance. This involves evaluating the entire life cycle of a product, from raw material extraction to disposal.
The traditional synthesis of this compound using thionyl chloride has several environmental drawbacks:
Use of a Hazardous Reagent: Thionyl chloride is a corrosive and reactive substance that poses risks to human health and the environment. rsc.org
Generation of Acidic Gases: The emission of SO₂ and HCl contributes to air pollution and acid rain if not properly managed. rsc.orgniir.org
Wastewater Production: The scrubbing of acidic gases results in the formation of saline wastewater, which requires treatment before discharge. rsc.org
A life cycle assessment (LCA) of different synthetic protocols for this compound would provide a comprehensive comparison of their environmental footprints. Such an assessment would consider factors like energy consumption, greenhouse gas emissions, water usage, and waste generation.
Furthermore, the environmental fate of this compound itself is a consideration. It is known to hydrolyze in water to form benzyl alcohol, which is readily biodegradable. oecd.org However, the potential for benzyl chloride to be released into the environment during production, transport, and use necessitates careful handling and containment measures. mst.dk
The development of greener synthetic routes, as discussed in the preceding sections, is essential for mitigating the environmental impact associated with this compound production. By embracing the principles of green chemistry, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methoxybenzyl chloride |
| Dichloromethane |
| 3-Hydroxybenzaldehyde |
| Water |
| 2-Methyltetrahydrofuran (2-MeTHF) |
| Cyclopentyl methyl ether (CPME) |
| Benzene |
| Heptane |
| Toluene |
| Dimethylformamide (DMF) |
| Cyrene™ |
| Dimethyl isosorbide (B1672297) (DMI) |
| Methoxybenzyl alcohol |
| Thionyl chloride |
| Sulfur dioxide |
| Hydrogen chloride |
| Benzaldehyde |
| Benzyl alcohol |
| Dibenzyl ether |
| Dimethyl sulfoxide (DMSO) |
| 2,4,6-trichloro-1,3,5-triazine (TCT) |
| Indium(III) chloride (InCl₃) |
| Chlorodimethylsilane |
| Hydrochloric acid |
| Dioxane |
| Halohydrin dehalogenases |
Future Research Directions and Emerging Applications
Exploration of Unconventional Reactivity Modes
While the classical electrophilic nature of methoxybenzyl chloride is well-documented, current research is venturing into its less conventional reactive behaviors. The high reactivity of the compound, for instance, makes it prone to polycondensation, forming oligomers. ucl.ac.uk This tendency, traditionally seen as a challenge, presents an opportunity for controlled polymerization reactions to create novel materials.
Furthermore, explorations into photoredox catalysis have revealed limitations and new possibilities. Initial studies found that photoredox sp³-sp³ cross-coupling was ineffective for p-methoxybenzyl chloride (PMBCl), which spurred the development of new strategies for the cross-coupling of benzyl (B1604629) halides. ucl.ac.uk Recent advancements have demonstrated that heterogeneous photocatalysts, such as Cu/ZnO, can efficiently drive the homo-coupling of benzyl chlorides to form bibenzyls with high selectivity and yield at room temperature. ucl.ac.uk Another novel approach involves cooperative catalysis, where zirconocene (B1252598) and photoredox catalysts work together to facilitate the reductive homocoupling of benzyl chlorides under mild conditions by promoting C–Cl bond cleavage. nih.gov These catalytic systems often proceed through a radical mechanism, highlighting the generation and involvement of benzyl radical intermediates. nih.gov
| Reactivity Mode | Description | Potential Application |
| Polycondensation | The compound's high reactivity can lead to the formation of oligomeric or polymeric structures. | Development of new polymeric materials. |
| Photocatalytic Homo-Coupling | Using heterogeneous photocatalysts (e.g., Cu/ZnO) to drive C-C bond formation between two this compound molecules. ucl.ac.uk | Synthesis of dihydrostilbenoids and other complex molecules. ucl.ac.uk |
| Cooperative Catalysis | A dual catalytic system (e.g., zirconocene and photoredox) enables reductive homocoupling via radical intermediates. nih.gov | Green and efficient synthesis of bibenzyl compounds from benzyl chloride precursors. nih.gov |
Integration into Advanced Materials Science
The integration of methoxybenzyl species into advanced materials is an area of growing interest, particularly in the field of functional polymers. The methoxybenzyl moiety is a key structural component in certain side-chain liquid crystalline polymers, such as Poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate]. researchgate.net These materials exhibit properties that are intermediate between those of a crystalline solid and an isotropic liquid, making them valuable for applications in optics and electronics.
Future research is likely to focus on utilizing this compound as a key building block or precursor for monomers in the synthesis of:
Liquid Crystalline Polymers: Creating new polymers with tailored mesomorphic properties for displays and sensors. researchgate.net
Functional Surfaces: Modifying surfaces to alter their chemical and physical properties, such as wettability or biocompatibility.
Dendrimers and Hyperbranched Polymers: The reactivity of the chloromethyl group could be exploited in the step-wise synthesis of complex, three-dimensional macromolecular architectures.
Novel Catalytic Cycles Involving Methoxybenzyl Species
This compound and its derivatives are being investigated not just as reactants, but as key components in novel catalytic cycles. An established example is its use as a co-catalyst in the intramolecular carboamination of aminodienes, which proceeds via a benzyl-group transfer mechanism to synthesize N-heterocycles. sigmaaldrich.com
The generation of the p-methoxybenzyl cation is a recurring theme in these cycles. This highly stable carbocation, formed through the cleavage of p-methoxybenzyl (PMB) ethers, is a key intermediate. nih.govrsc.org Research into the photosensitized oxidation of PMB ethers has provided detailed insights into the competitive fragmentation pathways of the resulting radical cations, which can lead to either the desired deprotection or side reactions. rsc.org
Emerging catalytic applications include:
Photocatalysis: Heterogeneous photocatalysts are being used to drive C-C coupling reactions of benzylic chlorides, including this compound, with high efficiency and selectivity. ucl.ac.uk
Oxidative Deprotection: Catalytic oxidative deprotection of PMB ethers using electronically tuned nitroxyl (B88944) radicals offers an environmentally benign alternative to stoichiometric oxidizing agents. organic-chemistry.orgresearchgate.net This process involves the formation of an oxoammonium ion that facilitates the cleavage of the PMB group. organic-chemistry.org
Promoter-Free Benzylation: Under certain conditions, 4-methoxybenzyl chloride can directly react with electron-rich arenes without the need for a promoter or additive, opening avenues for greener alkylation processes. researchgate.net
Bio-Inspired Transformations and Bio-Conjugation Chemistry
The electrophilic nature of this compound makes it a candidate for future applications in bio-conjugation, a field focused on linking molecules to biomolecules like proteins or peptides. While direct, widespread applications are still emerging, the principle of its reactivity suggests significant potential. The chloromethyl group can react with nucleophilic amino acid residues on a protein's surface, such as the amine group of lysine (B10760008) or the thiol group of cysteine, to form stable covalent bonds.
This potential for alkylation could be harnessed for:
Protein Labeling: Attaching fluorescent dyes, affinity tags, or other probes to proteins for imaging and diagnostic purposes.
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies that specifically target cancer cells. The methoxybenzyl group could serve as a stable linker.
Surface Immobilization: Covalently attaching enzymes or antibodies to solid supports for use in biocatalysis or diagnostic assays.
Future research will need to focus on controlling the selectivity of the reaction to target specific sites on a protein, thereby creating homogeneous bioconjugates that retain their biological function. escholarship.orgnih.gov
Development of Next-Generation Protecting Group Strategies
The p-methoxybenzyl (PMB) group is a cornerstone protecting group in organic synthesis, especially for alcohols, due to its stability and selective removal. However, challenges associated with traditional methods, such as the use of harsh reagents for deprotection, have driven the development of next-generation strategies.
| Strategy | Description | Advantage |
| Gentle Deprotection of Selenocysteine (B57510) | A method using triethylsilane (TES) and trifluoroacetic acid (TFA) provides a gentle and facile "one-pot" deprotection of the 4-methoxybenzyl (Mob) group from selenocysteine after peptide synthesis. chemicalbook.com | Avoids harsh and toxic reagents, minimizes side reactions, and simplifies purification. chemicalbook.com |
| Catalytic Oxidative Cleavage | An electronically tuned nitroxyl radical catalyst, in the presence of a co-oxidant, selectively cleaves PMB ethers. organic-chemistry.orgresearchgate.net | Offers a green alternative to stoichiometric heavy-metal oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or DDQ. organic-chemistry.org |
| Photoredox and Electrochemical Methods | Emerging techniques that use light or electricity to trigger the deprotection of the PMB group. researchgate.net | Provides high selectivity and mild reaction conditions. |
| Isourea-Based Protection | Using N,N-diisopropyl-O-(4-methoxybenzyl)isourea to install the PMB group onto carboxylic acids at room temperature without the need for a catalyst. nih.gov | Avoids the use of the lachrymatory and unstable PMBCl and proceeds under mild conditions. ucl.ac.uknih.gov |
These advanced strategies focus on improving efficiency, selectivity, and environmental sustainability. The development of orthogonal protecting groups, which can be removed under distinct conditions without affecting other groups, remains a key goal in the synthesis of complex molecules.
Q & A
Q. What are the established synthetic routes for preparing methoxybenzyl chloride, and how can its purity be verified experimentally?
this compound is typically synthesized via chlorination of methoxybenzyl alcohols or ethers. For example, Rorig et al. (referenced in ) describe a method involving benzyl methyl ether and chlorinating agents under controlled conditions. To verify purity, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy. The γ-methoxybenzylcarbonium ion intermediate (generated from this compound and SbF₅ in SO₂ at −70°C) exhibits distinct NMR signals (δ 5.13 ppm for methoxy protons), which can confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is corrosive and requires stringent safety measures:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and a lab coat. Respiratory protection (e.g., N95 mask) is mandatory in poorly ventilated areas .
- Spill Management : Collect spills using inert absorbents (e.g., silica gel) in sealed containers. Decontaminate surfaces with ethanol or sodium bicarbonate solution .
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
Q. How can this compound be characterized spectroscopically, and what key peaks indicate successful synthesis?
Key spectroscopic markers include:
- ¹H NMR : A singlet at ~3.8 ppm (methoxy group) and a triplet at ~4.6 ppm (benzyl chloride CH₂ group) .
- IR : Stretching vibrations at 750–800 cm⁻¹ (C-Cl) and 1250–1300 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 156.6 for 4-methoxybenzyl chloride) .
Advanced Research Questions
Q. How do solvent polarity and radical intermediates influence the reactivity of this compound in substitution reactions?
In carbon tetrachloride, the α-methoxybenzyl radical (generated via t-butoxy radicals) undergoes chlorine abstraction from CCl₄, forming Ph·CHCl·OMe. At 110°C, this intermediate thermolyzes to benzaldehyde, but isolation is feasible at 60°C using t-butyl hyponitrite as a radical initiator . Polar aprotic solvents (e.g., SO₂) stabilize carbocation intermediates (e.g., γ-methoxybenzylcarbonium ion), enabling electrophilic reactions with nucleophiles like ketene .
Q. What methodological challenges arise when using this compound as a protecting group in multistep syntheses?
The instability of this compound derivatives (e.g., p-methoxybenzyl bromide) under storage necessitates in situ generation. A photochemical bromination method in continuous flow reactors (using BrCCl₃ and UV light) improves efficiency and reduces degradation, enabling telescoped protection-deprotection sequences . Phase-transfer catalysis (PTC) with TBAB and CHCl₃ enhances reactivity in aqueous conditions, achieving 66% yield for isocyanide derivatives .
Q. How can contradictions in kinetic data for this compound reactions be resolved?
Discrepancies in reaction rates may stem from solvent effects or competing pathways. For example, in epoxidation reactions, solvents with basic oxygen (e.g., acetonitrile) reduce the effective concentration of hydrogen-bonded peroxy acids, slowing epoxidation. Systematic solvent screening and kinetic isotope effect (KIE) studies can clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
